Greater than 2-Log Unit Lipophilicity Increase versus the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 3.4 [1], compared to a measured/calculated LogP of 1.09 for the unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid (CAS 53572-98-8) . The 3-methyl analog (CAS 57332-88-4) displays a LogP of 1.40 . The tert-butyl substituent thus confers a >2-log unit increase in lipophilicity over the parent and a ~2-log unit increase over the 3-methyl derivative. This magnitude of difference is sufficient to alter oral bioavailability class, blood-brain barrier penetration probability, and off-target binding profiles.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed) |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole-6-carboxylic acid (unsubstituted): LogP = 1.09; 3-Methylimidazo[2,1-b]thiazole-6-carboxylic acid: LogP = 1.40 |
| Quantified Difference | Δ LogP = +2.31 (vs. unsubstituted); Δ LogP = +2.00 (vs. 3-methyl) |
| Conditions | Computed values – XLogP3-AA (PubChem) for target; LogP from Chemsrc (53572-98-8) and Leyan (57332-88-4) |
Why This Matters
A >2-log unit difference in lipophilicity directly impacts partitioning behavior, membrane permeability, and metabolic clearance – making the target compound a functionally distinct tool for SAR exploration and lead optimization.
- [1] PubChem Compound Summary for CID 3592722, 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid. National Center for Biotechnology Information. Accessed May 2026. View Source
